3-(4-(4-Bromophenyl)-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
3-(4-(4-Bromophenyl)-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group, a chlorobenzylthio group, and a triazole ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenyl)-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the triazole ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or other brominating agents.
Attachment of the chlorobenzylthio group: This can be done by reacting a chlorobenzyl halide with a thiol group in the presence of a base.
Coupling with pyridine: The final step involves coupling the synthesized triazole derivative with a pyridine ring under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Bromophenyl)-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-(4-Bromophenyl)-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenyl)-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)-4(3H)-quinazolinone
- 3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone
- 2-((4-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
3-(4-(4-Bromophenyl)-5-((2-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.
Properties
CAS No. |
678181-51-6 |
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Molecular Formula |
C20H14BrClN4S |
Molecular Weight |
457.8 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H14BrClN4S/c21-16-7-9-17(10-8-16)26-19(14-5-3-11-23-12-14)24-25-20(26)27-13-15-4-1-2-6-18(15)22/h1-12H,13H2 |
InChI Key |
YJZRSPPCJUJVRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
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